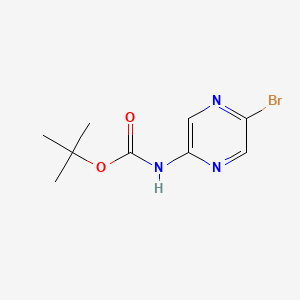

tert-Butyl (5-bromopyrazin-2-yl)carbamate

描述

Significance of Pyrazine (B50134) Scaffold in Chemical Sciences

The pyrazine scaffold is a key structural motif whose unique electronic and structural properties make it a valuable component in the design of functional molecules.

Nitrogen-containing heterocycles are organic compounds featuring a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are ubiquitous in nature and are fundamental to the chemistry of life, forming the core of many natural products, vitamins, and alkaloids. frontiersin.orgnih.gov In synthetic chemistry, they are indispensable building blocks for a vast array of functional molecules. numberanalytics.com Their importance stems from their diverse biological activities and their versatility as intermediates and catalysts in chemical reactions. numberanalytics.comresearchgate.net The presence of nitrogen atoms can facilitate hydrogen bonding, a critical interaction for biological target binding, which explains why approximately 75% of FDA-approved drugs contain a nitrogen-heterocyclic skeleton. researchgate.net Consequently, the development of efficient methods to synthesize and functionalize these heterocycles is a major focus of contemporary chemical research. frontiersin.org

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms located at the 1 and 4 positions. nih.govresearchgate.net This arrangement makes the pyrazine ring electron-deficient and gives it distinct chemical properties compared to benzene (B151609) or other diazines like pyridine (B92270) and pyrimidine. researchgate.netwikipedia.org In organic synthesis, the pyrazine ring is a valuable scaffold used to create more complex molecules. nih.gov Its derivatives are important intermediates in the synthesis of fused heterocyclic systems, such as pteridines. tandfonline.com The synthesis of the pyrazine core itself can be achieved through several methods, with the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound being a classic and widely used approach. nih.gov

Common Synthetic Approaches for Pyrazine Derivatives

| Synthesis Strategy | Description | Typical Reactants |

|---|---|---|

| Condensation Reaction | A common method involving the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation. nih.gov | α-Diketones, 1,2-diamines |

| Ring Closure | Cyclization of acyclic precursors containing the necessary atoms to form the pyrazine ring. researchgate.net | α-Amino amides, α-azido ketones |

| Dehydrogenation | Removal of hydrogen from a saturated or partially saturated ring, such as a piperazine, to form the aromatic pyrazine ring. nih.gov | Piperazine derivatives, oxidizing agents |

| Metal-Catalyzed Coupling | Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are used to add substituents to a pre-formed pyrazine ring. researchgate.net | Halogenated pyrazines, boronic acids, amines |

The unique electronic properties of the pyrazine ring have led to its incorporation into advanced functional materials. researchgate.net Pyrazine derivatives are utilized in the development of organic semiconductors, fluorescent materials, and organic light-emitting diodes (OLEDs). tandfonline.comscite.ai Their electron-deficient nature makes them suitable as building blocks for n-type organic electronic materials. Furthermore, the ability of the pyrazine nitrogen atoms to coordinate with metal ions makes these derivatives useful as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

The tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Advanced Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The tert-butyl carbamate, or Boc group, is one of the most widely used protecting groups for amines. rsc.orgjk-sci.com

The Boc group is used to convert a nucleophilic and basic amine into a non-nucleophilic carbamate, which is stable under a wide range of reaction conditions, particularly those involving bases and nucleophiles. rsc.orgtotal-synthesis.com This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uknumberanalytics.com The reaction is efficient and generally proceeds under mild conditions to give high yields of the N-Boc protected amine. fishersci.co.uk

Typical Conditions for Boc Protection of Amines

| Reagent | Base (if used) | Solvent | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA), DMAP | Tetrahydrofuran (B95107) (THF), Acetonitrile | 0 °C to 40 °C |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521), Sodium bicarbonate | Water/THF, Water/Dioxane | Room Temperature |

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com The resulting intermediate collapses, and after a proton transfer step, the protected carbamate is formed along with byproducts tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com

A key advantage of the Boc group is that it can be readily removed under acidic conditions, while remaining stable to basic and hydrogenolysis conditions, allowing for orthogonal protection strategies. total-synthesis.com The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. jk-sci.comwikipedia.org

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This is followed by the cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comacsgcipr.org The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. jk-sci.comchemistrysteps.com

While effective, strongly acidic conditions can be too harsh for sensitive substrates. This has led to the development of numerous milder or more selective deprotection methods. rsc.org

Selected Methods for Boc Deprotection

| Reagent/System | Conditions | Selectivity/Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM or neat, Room Temp | Standard, highly effective but harsh. wikipedia.org |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Common and effective. fishersci.co.ukwikipedia.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Selectively cleaves secondary N-Boc groups while leaving primary ones intact. jkchemical.com |

| Cerium(III) chloride/NaI | Acetonitrile | Can selectively deprotect tert-butyl esters in the presence of an N-Boc group. thieme-connect.com |

| Oxalyl chloride/Methanol | Methanol, Room Temp | A mild method for deprotecting various N-Boc compounds. rsc.org |

This strategic use of protection and deprotection allows chemists to perform complex molecular architecture, enabling the synthesis of intricate molecules like tert-Butyl (5-bromopyrazin-2-yl)carbamate, which combines a functionalized pyrazine core with a protected amine.

Rationale for Research Focus on this compound

Within the vast family of pyrazine derivatives, this compound has emerged as a particularly valuable building block in academic and industrial research. Its structure is strategically designed for synthetic utility. It features a pyrazine core substituted with two key functional groups: a bromine atom and a tert-butoxycarbonyl (Boc) protected amine. This specific combination makes it a highly versatile intermediate for constructing more complex molecular architectures, especially in the development of kinase inhibitors and antiviral agents.

The rationale for its extensive use is rooted in the distinct and complementary roles of its functional groups. The bromine atom serves as a reactive handle for introducing molecular diversity through cross-coupling reactions, while the Boc-protected amine provides a latent nucleophile that can be unmasked under specific conditions for subsequent bond formation.

The bromine atom at the 5-position of the pyrazine ring is the lynchpin for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of the carbon-bromine (C-Br) bond in these reactions is well-established, generally showing higher reactivity than a corresponding C-Cl bond and offering a good balance of stability and reactivity for synthetic applications. organic-chemistry.org

In the context of this compound, the electron-deficient nature of the pyrazine ring enhances the susceptibility of the C-Br bond to oxidative addition to a palladium(0) catalyst, which is the crucial first step in many cross-coupling catalytic cycles. mdpi.com This facilitates a range of transformations, including:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrazine with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing bi-aryl structures or attaching alkyl and vinyl groups.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromo-pyrazine with a primary or secondary amine. This is a key strategy for installing nitrogen-based functional groups and building complex amine-containing scaffolds. organic-chemistry.org

The strategic placement of the bromine atom allows for the regioselective introduction of diverse substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR) in drug discovery programs. A study on the related compound 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide demonstrated successful Suzuki cross-coupling with various aryl boronic acids, showcasing the feasibility of this approach on a bromo-pyrazine system. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds

| Entry | Bromo-Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72% |

| 2 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65% |

| 3 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 58% |

This table is illustrative of typical Suzuki reaction conditions on a similar bromo-heterocyclic system, as detailed in reference mdpi.com.

Beyond its utility in cross-coupling, this compound is valued as a key intermediate due to its protected amine functionality. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in multi-step synthesis. It is stable to a variety of reaction conditions, including those typically employed in cross-coupling reactions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine (2-aminopyrazine).

This "protect-react-deprotect" strategy is fundamental in the synthesis of complex molecules. It allows the bromine atom to be selectively functionalized via cross-coupling without interference from the nucleophilic amino group. Once the desired substituent has been installed at the 5-position, the Boc group can be removed to reveal the 2-amino group, which can then participate in subsequent reactions, such as amide bond formation or further coupling reactions.

This approach is a cornerstone in the synthesis of many kinase inhibitors, which often feature a substituted aminopyrazine or aminopyrimidine core. nih.govresearchgate.net For example, the synthesis of the drug Osimertinib (AZD9291) involves a Boc-protected aniline (B41778) intermediate that undergoes nucleophilic substitution before the Boc group is removed to enable final amide coupling. atlantis-press.com This highlights the critical role of the Boc protecting group in enabling sequential, site-selective modifications to build a complex, biologically active molecule. The use of this compound allows chemists to apply this powerful synthetic logic to the pyrazine scaffold, making it an indispensable tool in the pursuit of novel therapeutics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(5-bromopyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUSBALYDXDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657364 | |

| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-79-4 | |

| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 5 Bromopyrazin 2 Yl Carbamate

Precursor Synthesis and Halogenation Strategies for Bromopyrazine Intermediates

The foundation of the synthesis lies in obtaining the crucial intermediate, 2-amino-5-bromopyrazine (B17997). This is achieved by first synthesizing a substituted pyrazine (B50134) and then executing a regioselective bromination.

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds found in nature and are vital components in medicinal chemistry. slideshare.netmdpi.com Their synthesis can be approached through various methods, from classical condensation reactions to modern catalytic processes.

Common synthetic strategies include:

Condensation Reactions: A traditional and widely used method involves the condensation of α-diketones with 1,2-diamines, followed by oxidation to form the aromatic pyrazine ring. slideshare.net

Cyclization Strategies: More recent approaches describe the synthesis of the pyrazine core through various cyclization strategies. rsc.orgrsc.org One such method starts with the diazidation of N-allyl malonamides, which then undergo thermal or copper-mediated cyclization to yield highly functionalized pyrazines. rsc.orgrsc.org

Catalytic Cascade Reactions: Modern organic synthesis employs palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids to produce unsymmetrical 2,6-disubstituted pyrazines efficiently. organic-chemistry.org

From α-Imino Carbenoids: The reaction of α-imino carbenoids, which are derived from α-diazo oxime ethers, with 2H-azirines provides a pathway to highly substituted pyrazines in excellent yields. organic-chemistry.org

The choice of method often depends on the desired substitution pattern on the pyrazine ring. For the synthesis of the target compound, a route that yields 2-aminopyrazine (B29847) is the most direct precursor.

Table 1: Selected Synthetic Routes to Substituted Pyrazines

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| α-Diketones, 1,2-Diamines | Oxidation | Substituted Pyrazines | slideshare.net |

| N-allyl malonamides | Diazidation, Thermal/Cu-mediated cyclization | 2,3-disubstituted Pyrazines | rsc.orgrsc.org |

| Aminoacetonitriles, Arylboronic acids | Palladium(II) catalyst | Unsymmetrical 2,6-disubstituted Pyrazines | organic-chemistry.org |

| α-Diazo oxime ethers, 2H-Azirines | α-imino carbenoid intermediate | Highly substituted Pyrazines | organic-chemistry.org |

Once 2-aminopyrazine is obtained, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The directing effect of the amino group is paramount in achieving this selectivity. While literature specifically on 2-aminopyrazine bromination is sparse, extensive research on the analogous reaction with 2-aminopyridine (B139424) provides a reliable model. The electron-donating amino group activates the heterocyclic ring towards electrophilic substitution and directs the incoming electrophile (bromine) to the positions ortho and para to itself. In the case of the 2-amino substituent, this corresponds to the 3- and 5-positions. Steric hindrance at the 3-position often favors substitution at the 5-position.

Key brominating agents and conditions include:

Bromine Solution: 2-Aminopyridine can be brominated with a bromine solution to yield 2-amino-5-bromopyridine (B118841). chemicalbook.com

Phenyl Trimethyl Ammonium (B1175870) Tribromide: A method utilizing phenyl trimethyl ammonium tribromide in a solvent like dichloromethane (B109758) or chloroform (B151607) at temperatures between 20-50°C has been developed for the synthesis of 2-amino-5-bromopyridine. patsnap.comgoogle.com This approach is noted for avoiding the formation of certain by-products. google.com

N-Bromosuccinimide (NBS): NBS is a common and milder brominating agent for electrophilic aromatic substitution on activated rings.

Oxalyl Bromide/Et3N: For pyridine (B92270) N-oxides, a system of oxalyl bromide and triethylamine (B128534) in CH2Br2 at 0°C has been shown to be effective for regioselective bromination. researchgate.net While this applies to an N-oxide, it demonstrates the variety of reagents available for halogenating nitrogen heterocycles. researchgate.net

The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine often involves N-acylation to protect the amino group, followed by bromination and subsequent hydrolysis of the acyl group to restore the amine. researchgate.net This multi-step sequence can improve control over the reaction.

Introduction of the tert-Butyl Carbamate (B1207046) Moiety

With 2-amino-5-bromopyrazine in hand, the final key transformation is the protection of the exocyclic amino group as a tert-butyl carbamate (Boc). This is a standard procedure in organic synthesis, employed to mask the reactivity of an amine during subsequent reaction steps. numberanalytics.commychemblog.com

The most common reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). chemicalbook.comscientificlabs.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. numberanalytics.com This process is typically facilitated by a base.

The general reaction is as follows: 2-amino-5-bromopyrazine + (Boc)₂O → tert-Butyl (5-bromopyrazin-2-yl)carbamate + CO₂ + tert-Butanol (B103910)

Several conditions can be employed for this transformation:

Base-Catalyzed Conditions: A base such as triethylamine (Et₃N), pyridine, or sodium hydroxide (B78521) is often used to facilitate the reaction. numberanalytics.comnih.gov 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst, often used in small amounts alongside a stoichiometric base. mychemblog.comchemicalbook.com

Aqueous or Biphasic Systems: The protection can be carried out in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or in biphasic systems with an aqueous base. mychemblog.comnih.gov An eco-friendly protocol uses a water-acetone mixture at room temperature without any added catalyst, yielding the desired N-Boc product in excellent yields. nih.gov

Solvent-Free Conditions: An alternative technique involves stirring the amine substrate directly in molten di-tert-butyl dicarbonate without any solvent or catalyst. umich.edu

Optimizing the Boc protection step is crucial to maximize yield and minimize side reactions. Several factors influence the efficiency and selectivity of the carbamate formation. numberanalytics.com

Choice of Base and Solvent: The reaction's efficiency can be improved by experimenting with different bases and solvents. numberanalytics.com For primary amines, the use of Boc₂O with DMAP can sometimes lead to the formation of isocyanate and urea (B33335) side products. chemicalbook.comresearchgate.net The choice of a non-polar solvent and the use of N-methylimidazole instead of DMAP can help suppress these unwanted pathways. researchgate.net

Reaction Temperature and Time: Careful control over the reaction temperature and duration is necessary to prevent side reactions and decomposition. numberanalytics.com Reactions are often initiated at 0°C and then allowed to warm to room temperature. mychemblog.com

Steric and Electronic Effects: The basicity of the amine and steric hindrance around the amino group can affect the reaction rate. numberanalytics.com More basic amines tend to react more readily, while bulky substituents near the amine may slow the reaction. numberanalytics.com

Reagent Stoichiometry: The molar ratio of the amine to Boc₂O and the catalyst is a key parameter. While a slight excess of Boc₂O is common, a large excess can sometimes lead to the formation of di-Boc protected products, although this is less common for heterocyclic amines.

Table 2: Strategies for Optimizing Boc Protection of Amines

| Parameter | Strategy | Rationale | Reference |

| Catalyst/Base | Use N-methylimidazole instead of DMAP for primary amines. | Minimizes formation of isocyanate and urea byproducts. | researchgate.net |

| Solvent | Use non-polar solvents (e.g., hexane, toluene). | Can suppress polar intermediates that lead to side products. | researchgate.net |

| Temperature | Initiate reaction at low temperature (e.g., 0°C). | Controls exothermic reaction and improves selectivity. | mychemblog.com |

| Methodology | Employ catalyst-free conditions (e.g., water-acetone or solvent-free). | Simplifies workup and avoids catalyst-driven side reactions. | nih.govumich.edu |

Advanced Synthetic Approaches to this compound

Beyond the linear sequence of amination-bromination-protection, advanced synthetic strategies could offer more efficient or convergent routes to the target molecule. These approaches might involve modern catalytic methods to form key bonds at different stages of the synthesis.

Potential advanced strategies include:

Late-Stage C-H Bromination: An alternative route could involve the direct, regioselective C-H bromination of the pre-formed tert-butyl (pyrazin-2-yl)carbamate. This would reverse the order of the bromination and protection steps. Achieving high regioselectivity for the C-5 position would be the primary challenge, likely requiring a suitable directing group or a highly selective catalyst system.

Palladium-Catalyzed Cross-Coupling: A convergent approach could utilize palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination could couple tert-butyl carbamate with 2,5-dibromopyrazine. The challenge here would be to achieve mono-amination selectively at the 2-position over the 5-position, which is influenced by the electronic and steric environment of the two C-Br bonds.

Ring Synthesis with Pre-installed Functionality: Advanced methods for constructing the pyrazine ring itself could be designed to yield the target molecule more directly. organic-chemistry.org This might involve a multi-component reaction or a cascade cyclization of precursors that already contain the necessary nitrogen and bromine functionalities, or precursors thereof.

One-Pot Synthetic Protocols

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of substituted pyrazines, a common and effective one-pot approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.nettandfonline.com This methodology can be conceptually applied to the synthesis of pyrazine cores that can be further functionalized to yield the target compound.

A plausible one-pot synthesis for a pyrazine core, which could be a precursor to this compound, can be envisioned starting from glyoxal (B1671930) and an appropriately substituted diamine. The general mechanism for such a reaction involves the initial condensation of the diamine with the dicarbonyl compound to form a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine. researchgate.netresearchgate.net

A reported greener approach for pyrazine synthesis involves the reaction of 1,2-dicarbonyls and 1,2-diamines in aqueous methanol (B129727) with a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.com This method avoids harsh conditions and toxic catalysts, aligning with the principles of green chemistry. The versatility of this method has been demonstrated with various structurally diverse starting materials, consistently providing good yields of the corresponding pyrazines. tandfonline.com

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the established principles of pyrazine synthesis suggest a viable pathway. Such a process would likely involve the careful selection of starting materials and reaction conditions to achieve the desired substitution pattern in a single, efficient operation. The table below outlines a representative one-pot synthesis for a generic pyrazine derivative, illustrating the typical reactants and conditions.

Interactive Data Table: Representative One-Pot Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzil | Ethylene diamine | t-BuOK / Methanol | Room Temp | High | tandfonline.com |

| 1,2-Diketone | 1,2-Diamine | (±)-Camphor-10-sulfonic acid / H₂O | Room Temp | High | researchgate.net |

| Aromatic Aldehyde | Hydrazine | - | - | Good to Excellent | nih.gov |

The development of a specific one-pot protocol for this compound would be a significant advancement, streamlining its production and making it more economically and environmentally viable.

Flow Chemistry Applications in Pyrazine Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, has emerged as a powerful technology in pharmaceutical and fine chemical synthesis. mdpi.comnih.goveuropeanpharmaceuticalreview.comazolifesciences.com Its advantages include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. mt.comvapourtec.com These features make it particularly well-suited for the synthesis of heterocyclic compounds like pyrazines, which are often used as pharmaceutical intermediates. nih.gov

The application of flow chemistry to pyrazine synthesis has been demonstrated in the preparation of pyrazinamide (B1679903) derivatives. mdpi.com In one study, a continuous-flow system was developed for the synthesis of pyrazinamides from pyrazine esters and various amines, catalyzed by an immobilized enzyme. mdpi.com This process highlights the potential for greener and more efficient production of functionalized pyrazines.

A typical flow chemistry setup for such a synthesis consists of syringe pumps to introduce the reactants, a mixer to ensure efficient blending, and a reactor coil maintained at a specific temperature. mdpi.com The continuous nature of the process allows for high throughput and consistent product quality. The following table summarizes the conditions used in a continuous-flow synthesis of a pyrazinamide derivative, which serves as a model for the potential application to this compound.

Interactive Data Table: Continuous-Flow Synthesis of a Pyrazinamide Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Flow Rate (µL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |

| Pyrazine-2-carboxylate | Benzylamine | Lipozyme® TL IM | tert-Amyl alcohol | 31.2 | 20 | 45 | High | mdpi.com |

The successful application of flow chemistry to the synthesis of pyrazinamide suggests that a similar approach could be developed for this compound. Such a process could involve the continuous reaction of a suitable pyrazine precursor with a tert-butoxycarbonylating agent under optimized flow conditions. The precise control offered by flow chemistry could lead to higher yields, improved purity, and a safer, more scalable manufacturing process for this important pharmaceutical intermediate. mt.comvapourtec.com

Reaction Mechanisms and Pathways Involving Tert Butyl 5 Bromopyrazin 2 Yl Carbamate

Elucidation of Reaction Intermediates in Synthetic Transformations

The synthesis of complex molecules often proceeds through a series of transient intermediates that are not isolated. The study of these short-lived species provides invaluable information about the reaction pathway.

Characterization of Short-Lived Species

In the context of pyrazine (B50134) chemistry, reaction intermediates can include charged species, radicals, or unstable addition products. For instance, in nucleophilic aromatic substitution reactions, a common pathway for halo-pyrazines, a Meisenheimer complex may be formed as a short-lived intermediate. Although direct isolation of such species for tert-butyl (5-bromopyrazin-2-yl)carbamate is challenging, their existence can be inferred from the final products and computational studies.

The formation of dihydropyrazine (B8608421) intermediates is a known pathway in some pyrazine syntheses, which are then oxidized to the aromatic pyrazine ring. researchgate.net While not directly applicable to reactions starting with the pre-formed pyrazine ring of this compound, it highlights the potential for related intermediates in certain transformations.

Spectroscopic Techniques for Intermediate Detection (e.g., NMR, MS)

Modern spectroscopic techniques are indispensable for detecting and characterizing fleeting reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring of a reaction involving this compound can reveal the formation of new species by the appearance of new signals and the disappearance of starting material signals. For example, hyperpolarized NMR techniques have been shown to be highly selective for detecting pyrazines, which could potentially be adapted to study reaction kinetics and identify intermediates. nih.gov Changes in the chemical shifts of the pyrazine protons can indicate electronic changes in the ring, suggesting the formation of an intermediate complex.

Mass Spectrometry (MS): Electrospray Ionization (ESI) and other soft ionization techniques in mass spectrometry can be used to detect charged intermediates in the gas phase. acs.org By analyzing the mass-to-charge ratio of ions present in the reaction mixture at various time points, it is possible to identify potential intermediates and fragmentation patterns that provide structural clues. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, aiding in the elemental composition determination of transient species. acs.org

Computational Chemistry for Mechanistic Insights (e.g., DFT, HOMO-LUMO)

Computational chemistry provides a powerful tool to complement experimental findings and gain a deeper understanding of reaction mechanisms.

Density Functional Theory (DFT): DFT calculations can be employed to model the reaction pathway, calculating the energies of reactants, transition states, and intermediates. This allows for the determination of activation energies and the prediction of the most likely reaction mechanism. For related heterocyclic systems, DFT has been used to understand the stereochemical outcomes of reactions. nih.gov

HOMO-LUMO Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. For this compound, the LUMO is expected to be localized on the pyrazine ring, making it susceptible to nucleophilic attack. The HOMO-LUMO gap can provide insights into the electronic transitions and the reactivity of the molecule in cycloaddition reactions. nih.gov

Cross-Coupling Reactions of Brominated Pyrazine Systems

The bromine atom on the pyrazine ring of this compound serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govlibretexts.org

This reaction has been successfully applied to brominated pyrazine systems to introduce a wide range of aryl, heteroaryl, and alkyl groups. The general mechanism involves an oxidative addition of the bromopyrazine to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Brominated Heterocycles

| Brominated Heterocycle | Coupling Partner | Catalyst System | Product Type | Reference |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Biaryls, alkyl-aryls | nih.gov |

| tert-butyl (8-bromoquinolin-5-yl-methyl)-methyl-carbamate | (self-coupling) | PdCl₂(dppf) | Biquinoline | nih.gov |

| 5-bromo-3-iodoindoles | Arylboronic acids | Pd(PPh₃)₄ | 3,5-diarylindoles | thieme-connect.de |

This table is for illustrative purposes and showcases the versatility of the Suzuki-Miyaura reaction with various brominated heterocycles.

Sonogashira Cross-Coupling Methodologies

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. nih.gov This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

For brominated pyrazines like this compound, the Sonogashira coupling provides a direct route to alkynyl-substituted pyrazines. These products can serve as key intermediates for further transformations or as final products with interesting electronic and photophysical properties. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov A variation of this reaction involves the use of tert-butyl isocyanide as a carbonyl source in a palladium-catalyzed carbonylative Sonogashira coupling. organic-chemistry.orgresearchgate.net

Table 2: Key Features of Sonogashira Cross-Coupling

| Feature | Description | Reference |

| Reactants | Aryl/Vinyl Halide and Terminal Alkyne | nih.gov |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | thieme-connect.deresearchgate.net |

| Co-catalyst | Typically a copper(I) salt (e.g., CuI) | thieme-connect.de |

| Base | Amine base (e.g., triethylamine (B128534), diisopropylamine) | |

| Bond Formed | C(sp²)-C(sp) | nih.gov |

This table provides a general overview of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov In this context, this compound serves as an excellent electrophilic partner for the coupling with a diverse range of primary and secondary amines.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. nih.gov This is followed by coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. nih.gov

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. A variety of phosphine (B1218219) ligands, such as XPhos, t-BuXPhos, and BINAP, have been shown to be effective in promoting these couplings. nih.govresearchgate.net The selection of the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for the efficiency of the reaction. researchgate.net

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Aniline (B41778) | tert-Butyl (5-(phenylamino)pyrazin-2-yl)carbamate | 85 |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Morpholine | tert-Butyl (5-(morpholino)pyrazin-2-yl)carbamate | 92 |

| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | Benzylamine | tert-Butyl (5-(benzylamino)pyrazin-2-yl)carbamate | 78 |

Table 1: Representative Buchwald-Hartwig Amination Reactions of this compound. This interactive table provides examples of typical reaction conditions and yields for the coupling of this compound with various amines.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-N bond formation, the bromine atom of this compound facilitates a range of other important transition metal-catalyzed cross-coupling reactions, enabling the construction of C-C and C-S bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, significantly expand the synthetic utility of this building block.

The Suzuki-Miyaura coupling involves the reaction of the bromopyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.

The Sonogashira coupling provides a route to alkynyl-substituted pyrazines through the reaction of this compound with a terminal alkyne. sigmaaldrich.com This reaction is co-catalyzed by palladium and copper complexes and requires a base to facilitate the reaction. sigmaaldrich.com

The Heck reaction , while less commonly reported for this specific substrate, offers a potential pathway for the vinylation of the pyrazine ring by coupling with an alkene under palladium catalysis.

| Coupling Reaction | Catalyst System | Coupling Partner | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | tert-Butyl (5-phenylpyrazin-2-yl)carbamate |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | tert-Butyl (5-(phenylethynyl)pyrazin-2-yl)carbamate |

| C-S Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Thiophenol | tert-Butyl (5-(phenylthio)pyrazin-2-yl)carbamate |

Table 2: Other Transition Metal-Catalyzed Coupling Reactions. This interactive table showcases the versatility of this compound in various C-C and C-S bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the pyrazine ring, particularly for the introduction of heteroatom nucleophiles. rsc.org The electron-deficient nature of the pyrazine ring, enhanced by the presence of the two nitrogen atoms, makes it susceptible to attack by nucleophiles.

Halogenated pyrazines, such as this compound, are activated towards SNAr reactions. The bromine atom acts as a good leaving group, and the electron-withdrawing character of the pyrazine nitrogens facilitates the formation of the key Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is a crucial factor in determining the feasibility and rate of the SNAr reaction. Common nucleophiles used in SNAr reactions with halogenated pyrazines include alkoxides, thiolates, and amines.

The regioselectivity and rate of SNAr reactions on the pyrazine ring are significantly influenced by both electronic and steric factors. The position of the leaving group and the nature of other substituents on the ring play a critical role. In the case of this compound, the electron-withdrawing effect of the pyrazine nitrogens and the carbamate (B1207046) group at the 2-position influences the electrophilicity of the C5-position where the bromine is attached.

The Boc-protecting group, while primarily installed for amine protection, also exerts an electronic influence. Its electron-withdrawing nature can further activate the pyrazine ring towards nucleophilic attack. However, the steric bulk of the tert-butyl group can also play a role, potentially hindering the approach of very large nucleophiles. Studies on related systems have shown that increased steric hindrance can significantly lower the rate of SNAr reactions. rsc.org The interplay between these electronic and steric effects ultimately governs the outcome of nucleophilic aromatic substitution on this versatile substrate.

Analytical Methodologies for Characterization of Tert Butyl 5 Bromopyrazin 2 Yl Carbamate and Its Derivatives

Spectroscopic Analysis in Organic Chemistry Research

Spectroscopy is the primary tool for determining the molecular structure of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as NMR, mass spectrometry, and infrared/UV-visible spectroscopy provide detailed information about the atomic connectivity, molecular mass, and electronic environment of tert-Butyl (5-bromopyrazin-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information about the number and chemical environment of the protons and carbons present.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring, the amine (N-H) proton, and the nine equivalent protons of the tert-butyl group. The pyrazine protons typically appear as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the bromine atom and the carbamate (B1207046) group. The N-H proton of the carbamate gives rise to a broad singlet, while the tert-butyl group produces a sharp, intense singlet around δ 1.5 ppm due to its high symmetry rsc.org. The ¹³C NMR spectrum complements this by showing signals for the pyrazine ring carbons, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group rsc.orgmdpi.com.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazine-H3 | ¹H | ~8.5 - 8.7 | Singlet | Downfield due to adjacent ring nitrogen. |

| Pyrazine-H6 | ¹H | ~8.2 - 8.4 | Singlet | Influenced by the carbamate group. |

| NH | ¹H | ~7.5 - 8.5 | Broad Singlet | Chemical shift can be concentration-dependent. |

| -C(CH₃)₃ | ¹H | ~1.5 | Singlet | 9 equivalent protons. |

| Pyrazine-C5 | ¹³C | ~130 - 135 | Singlet | Carbon bearing the bromine atom. |

| Pyrazine-C2 | ¹³C | ~150 - 155 | Singlet | Carbon bearing the carbamate group. |

| Pyrazine-C3 | ¹³C | ~140 - 145 | Singlet | |

| Pyrazine-C6 | ¹³C | ~135 - 140 | Singlet | |

| C=O | ¹³C | ~152 - 154 | Singlet | Carbonyl of the carbamate. |

| -C (CH₃)₃ | ¹³C | ~80 - 82 | Singlet | Quaternary carbon of the tert-butyl group. |

| -C(CH₃ )₃ | ¹³C | ~28 | Singlet | Methyl carbons of the tert-butyl group. |

2D NMR Spectroscopy: To unambiguously assign these signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, although for this specific molecule with two singlet pyrazine protons, its utility would be in confirming the lack of H-H coupling on the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons on the pyrazine ring.

Solid-State NMR could be utilized to study the compound in its crystalline form, providing insights into polymorphism and molecular packing, which can differ from the solution-state conformation.

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is particularly vital as it can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula. For this compound (C₉H₁₂BrN₃O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated exact mass. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, where the [M]⁺ and [M+2]⁺ peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes mdpi.com.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Molecules containing a tert-butyl carbamate (Boc) protecting group exhibit a highly characteristic fragmentation pathway. Upon ionization, the primary fragmentation involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da) mdpi.com. This results in a prominent ion corresponding to the loss of 100 Da from the molecular ion.

Interactive Data Table: Expected HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Notes |

| [M+H]⁺ | C₉H₁₃⁷⁹BrN₃O₂⁺ | 274.0240 | Protonated molecular ion (⁷⁹Br isotope). |

| [M+H]⁺ | C₉H₁₃⁸¹BrN₃O₂⁺ | 276.0219 | Protonated molecular ion (⁸¹Br isotope). |

| [M-C₄H₈+H]⁺ | C₅H₅⁷⁹BrN₃O₂⁺ | 217.9611 | Loss of isobutylene (56 Da). |

| [M-C₅H₈O₂+H]⁺ | C₄H₅⁷⁹BrN₃⁺ | 173.9661 | Loss of isobutylene and CO₂ (100 Da); corresponds to protonated 5-bromo-2-aminopyrazine. |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-butyl cation. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for identifying the presence of key structural components.

For this compound, the IR spectrum would clearly indicate the presence of the carbamate functionality. Key expected absorptions include the N-H stretching vibration around 3300-3400 cm⁻¹, the strong C=O (carbonyl) stretching of the carbamate group at approximately 1700-1725 cm⁻¹, and C-O stretching bands in the 1250-1050 cm⁻¹ region. Vibrations corresponding to the pyrazine ring (C=C and C=N stretching) would appear in the 1600-1400 cm⁻¹ fingerprint region, while C-H stretching from the aromatic ring and the tert-butyl group would be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively mdpi.comnist.gov. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Carbamate (-NHCOO-) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | Pyrazine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | tert-Butyl Group | 2850 - 2980 | Strong |

| C=O Stretch | Carbamate Carbonyl | 1700 - 1725 | Strong (IR), Weak (Raman) |

| C=N / C=C Stretch | Pyrazine Ring | 1400 - 1600 | Medium |

| C-O Stretch | Carbamate Ester | 1200 - 1250 | Strong |

| C-Br Stretch | Bromo-pyrazine | 500 - 600 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The bromopyrazine moiety in the target compound acts as a chromophore. It is expected to exhibit two main types of electronic transitions: π→π* transitions, which are typically high-energy and result in strong absorption bands, and n→π* transitions, which are lower in energy and have weaker absorption intensities mdpi.com. The n→π* transition involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Visible Absorption Data

| Transition Type | Chromophore | Expected λmax (nm) | Solvent Effects |

| π→π | Bromopyrazine Ring | ~250 - 290 | Relatively insensitive to solvent polarity. |

| n→π | Pyrazine N atoms | ~300 - 330 | Can exhibit a blue shift (hypsochromic shift) in polar protic solvents. |

Chromatographic Techniques for Purity and Isolation

Chromatography is indispensable for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) setup is typically employed for this type of analysis. In this mode, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.

A typical method would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of an additive like trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column using a UV detector, set to a wavelength where the pyrazine chromophore absorbs strongly (e.g., 254 nm or its λmax). The purity is then determined by integrating the area of the product peak and comparing it to the total area of all observed peaks, ideally yielding a purity value of >95% for use in further synthetic steps chemicalbook.com. The retention time under specific conditions serves as a consistent identifier for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. However, the direct analysis of carbamate compounds, including this compound, can be challenging due to their tendency to be thermally labile. scispec.co.th The tert-butoxycarbonyl (Boc) protecting group is particularly susceptible to thermal degradation in the hot GC injection port.

To overcome this limitation, derivatization is a commonly employed strategy. researchgate.net This process modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net For carbamate derivatives, this could involve replacing the Boc group or derivatizing the carbamate nitrogen after deprotection. Techniques such as flash alkylation in the injection port or derivatization with reagents like 9-xanthydrol have been successfully used for other carbamates. scispec.co.thnih.gov

Once derivatized, the compound can be analyzed. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. The resulting mass spectrum for a derivative of this compound would be expected to show characteristic fragments, such as ions corresponding to the loss of the bromine atom or cleavage of the pyrazine ring, allowing for unambiguous identification. scispec.co.th

Below is an interactive table detailing typical instrumental conditions for the GC-MS analysis of a derivatized carbamate, based on established methodologies for related compounds. scispec.co.th

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Pyrazine Carbamate

| Parameter | Value |

|---|---|

| GC System | TRACE GC Ultra |

| Column | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) |

| Injector | Split/Splitless, 250°C |

| Injection Mode | Split (10:1 ratio) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 70°C (hold 1 min), then 10°C/min to 300°C (hold 6 min) |

| MS System | PolarisQ Ion Trap |

| Ion Source | Electron Ionization (EI), 70 eV |

| Source Temperature | 250°C |

| Scan Range | 50-500 m/z |

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the purification and isolation of a target compound from a reaction mixture. Unlike analytical chromatography, which focuses on identification and quantification, the goal of preparative chromatography is to separate and collect a significant quantity of a pure substance for further experiments or characterization. For this compound and its derivatives, methods like Medium-Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are powerful tools. nih.gov

The process typically involves an initial, coarse separation of the crude product using a technique like flash column chromatography or MPLC. Fractions containing the desired compound are then often subjected to a higher resolution purification step using Prep-HPLC. nih.gov This method utilizes a high-efficiency column and a liquid mobile phase to separate components based on their differential affinities for the stationary phase. nih.gov The selection of the stationary phase (e.g., normal-phase silica or reverse-phase C18) and the mobile phase (a solvent or mixture of solvents) is critical for achieving optimal separation.

The following interactive table outlines a hypothetical set of conditions for the purification of a bromopyrazine derivative using preparative reverse-phase HPLC.

Table 2: Example Preparative HPLC Conditions for Isolation of a Bromopyrazine Derivative

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Column | YMC-Pack ODS-A (250 x 20 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 15.0 mL/min |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 5 mL (of a concentrated solution of the crude product) |

| Fraction Collection | Automated fraction collector triggered by UV signal |

X-ray Crystallography for Solid-State Structure Determination

The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. springernature.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated. nih.gov From this map, a detailed atomic model of the molecule is built and refined.

For derivatives of this compound, the presence of the heavy bromine atom is particularly advantageous for solving the crystal structure via methods like isomorphous replacement or anomalous dispersion, as it scatters X-rays more strongly than lighter atoms. nih.gov While the specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format. The interactive table below shows representative crystallographic data for a related bromo-substituted heterocyclic compound to illustrate the type of information generated. semanticscholar.org

Table 3: Illustrative Crystallographic Data for a Bromo-Aromatic Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C18H12BrN5O6 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.0 Å, c = 16.5 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (V) | 2103 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.65 g/cm³ |

| Data Collection Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor (R₁) | 0.045 |

Advanced Computational and Theoretical Studies of Tert Butyl 5 Bromopyrazin 2 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of tert-butyl (5-bromopyrazin-2-yl)carbamate from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine optimized molecular geometry, total energy, and the distribution of electrons within the molecule. These calculations reveal the locations of high and low electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized over the pyrazine (B50134) ring and the carbamate (B1207046) nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the pyrazine ring, particularly the carbon atoms, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex calculated wavefunctions into a more intuitive representation of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis can quantify the strength of various bonds, the hybridization of atoms, and the delocalization of electron density through hyperconjugative interactions. For instance, it can reveal the stabilization energy associated with the interaction between the lone pair of the carbamate nitrogen and the antibonding orbitals of the pyrazine ring, providing insight into the electronic communication within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the molecular surface using a color spectrum. For this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen and oxygen atoms of the pyrazine and carbamate groups, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, particularly those of the tert-butyl group, making them susceptible to nucleophilic attack.

Table 2: Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Region | Potential (kcal/mol) |

| Pyrazine Nitrogen Atoms | -35 to -45 |

| Carbamate Oxygen Atom | -40 to -50 |

| NH Proton | +25 to +35 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, flexes, and changes its conformation in different environments.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound and how its shape influences its properties and interactions. The molecule possesses several rotatable bonds, primarily around the carbamate linkage and the tert-butyl group. Molecular dynamics simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a biological target, as only specific conformations may be active. The simulations can reveal the preferred dihedral angles and the relative populations of different conformers at a given temperature.

Table 3: Torsion Angles for a Low-Energy Conformer of this compound

| Torsion Angle | Value (degrees) |

| C2-N1-C(O)-O | ~175 |

| N1-C(O)-O-C(CH3)3 | ~180 |

Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules in its environment is crucial for understanding its physical properties, such as its crystal structure and solubility. While specific studies on the intermolecular interactions of this exact compound are not extensively documented in publicly available literature, we can infer the types of interactions based on computational studies of similar molecular systems containing pyrazine, bromo-aromatic, and carbamate functionalities.

Key intermolecular interactions expected for this compound include:

Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These can form strong hydrogen bonds with other molecules of the same kind or with solvent molecules.

Halogen Bonding: The bromine atom on the pyrazine ring can act as a halogen bond donor, interacting with Lewis bases. This type of interaction, involving a region of positive electrostatic potential on the halogen atom (the σ-hole), is a significant directional force in the crystal engineering of halogenated compounds. rsc.org

π-π Stacking: The electron-deficient pyrazine ring can engage in π-π stacking interactions with other aromatic rings. These interactions are fundamental in the packing of aromatic molecules in the solid state.

Applications of Tert Butyl 5 Bromopyrazin 2 Yl Carbamate in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pyrazine-Containing Pharmaceutical Compounds

The unique arrangement of atoms in tert-Butyl (5-bromopyrazin-2-yl)carbamate provides medicinal chemists with a versatile tool for constructing novel pharmaceutical candidates. The Boc-protected amine at the 2-position offers a stable yet easily deprotected nitrogen nucleophile, while the bromine atom at the 5-position serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings.

The pyrazine (B50134) ring is classified as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. Pyrazine and its fused-ring analogs are core components of numerous approved drugs and clinical candidates, valued for their metabolic stability and ability to form crucial hydrogen bonds with biological macromolecules. rjpbcs.com The presence of nitrogen atoms in the pyrazine ring allows it to act as a bioisostere for other heterocyclic systems, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The utility of the pyrazine core in established drugs like the anti-tuberculosis agent Pyrazinamide (B1679903) underscores its importance and validates the use of derivatives like this compound as starting points for new therapeutic agents. nih.gov

A primary application of this compound is in the synthesis of fused heterocyclic systems, which are foundational to many modern therapeutics. The strategic placement of the bromo and protected amino groups facilitates the construction of bicyclic and tricyclic scaffolds.

Pyrrolopyrazines: The pyrrolo[2,3-b]pyrazine core is a key structural motif in a number of kinase inhibitors. A documented synthesis uses a derivative of this compound to construct this scaffold. Specifically, tert-Butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is a known intermediate in the synthesis of Upadacitinib, a Janus kinase (JAK) inhibitor. chemicalbook.comchemicalbook.com This intermediate is prepared from precursors like 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine through a coupling reaction with tert-butyl carbamate (B1207046), demonstrating a pathway that leverages the functionalities present in the target compound. chemicalbook.com

Pyrazolopyrazines: The synthesis of pyrazolo[1,5-a]pyrazines often involves the cyclization of an aminopyrazole with a 1,3-dielectrophile. beilstein-journals.orgnih.gov The 2-amino-5-bromopyrazine (B17997) core, readily available from this compound via deprotection, is a suitable starting point for such transformations. The reaction of aminopyrazoles with various bielectrophilic partners is a well-established method for creating the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally related to pyrazolopyrazines. beilstein-journals.orgd-nb.info The bromine atom on the pyrazine ring can be retained for later-stage functionalization or can participate in intramolecular cyclization reactions to form more complex polycyclic systems.

| Starting Material Class | Reaction Type | Synthesized Scaffold | Reference |

|---|---|---|---|

| 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Palladium-catalyzed coupling | tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | chemicalbook.com |

| 4-Chloropyrazolo[1,5-a]pyrazines | Nucleophilic substitution / Cyclization | Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine | enamine.net |

| 5-Aminopyrazoles | Condensation with β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine | nih.gov |

Role as a Synthetic Precursor for Biologically Active Molecules

The structural features of this compound make it an excellent precursor for a range of biologically active molecules, enabling the systematic exploration of structure-activity relationships (SAR).

Kinase inhibitors are a cornerstone of modern oncology and immunology. Fused heterocyclic systems based on pyrazine are prominent scaffolds for these targeted therapies.

JAK Inhibitors: As previously mentioned, this compound is a key building block for synthesizing the pyrrolo[2,3-b]pyrazine core of Upadacitinib (ABT-494), a selective inhibitor of Janus kinases (JAKs). chemicalbook.comchemicalbook.com This application highlights a direct and high-value use of the compound in producing a clinically relevant drug.

FGFR Inhibitors: The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. mdpi.com The synthesis of these inhibitors often relies on a functionalized pyrazine starting material, where the bromine atom can be used for coupling reactions to introduce various substituents that modulate potency and selectivity.

PI3Kδ Inhibitors: The related pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory and autoimmune diseases. nih.gov The synthesis of these complex molecules benefits from pyrazine precursors that allow for the controlled introduction of diverse chemical groups.

| Scaffold | Target Kinase Family | Example Drug/Inhibitor | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyrazine | Janus Kinase (JAK) | Upadacitinib | chemicalbook.comchemicalbook.com |

| 5H-Pyrrolo[2,3-b]pyrazine | Fibroblast Growth Factor Receptor (FGFR) | Lead compounds | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | Phosphoinositide 3-Kinase (PI3K) | CPL302415 | nih.gov |

The pyrazine moiety is a well-established pharmacophore in the field of antimicrobial agents, most famously represented by Pyrazinamide, a first-line treatment for tuberculosis. nih.gov The development of new antimicrobial agents is critical to combat rising drug resistance. By using this compound, medicinal chemists can synthesize novel analogs of known antimicrobial drugs. The Boc-protected amine can be deprotected and acylated to form various amides, while the bromine atom can be substituted or used in coupling reactions to introduce different lipophilic or polar groups, potentially leading to compounds with improved activity or a broader spectrum. rjpbcs.comemanuscript.tech For instance, various pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized and shown to possess potent activity against Gram-positive bacteria. emanuscript.tech Similarly, fused systems like triazolo[4,3-a]pyrazines have demonstrated antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

| Compound Class | Target Organism Type | Example Activity | Reference |

|---|---|---|---|

| Pyrazine-2-carbohydrazides | Gram-positive bacteria | Potent activity against selected strains | emanuscript.tech |

| Triazolo[4,3-a]pyrazines | Gram-positive & Gram-negative bacteria | MICs of 16-32 µg/mL against E. coli and S. aureus | nih.gov |

| Pyrazinamide | Mycobacterium | First-line anti-tuberculosis drug | nih.gov |

| Pyrido[2,3-b]pyrazine 1,4-dioxides | Bacteria | Strong antibacterial activity in vitro | nih.gov |

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. nih.govnih.gov A PROTAC molecule consists of two active domains—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. mtoz-biolabs.com

While not a linker itself, this compound possesses two key functionalities that are highly relevant to PROTAC synthesis.

The Boc-Protected Amine: The tert-butyl carbamate group is a standard protecting group for amines. In PROTAC synthesis, linkers often contain amine functionalities that are used to connect to either the target protein ligand or the E3 ligase ligand. The Boc group allows for the stable incorporation of this amine, which can be deprotected under mild acidic conditions late in the synthesis for the final coupling step.

The Bromo-Pyrazine Moiety: The bromopyrazine portion of the molecule can serve as a versatile handle for the synthesis of the "warhead"—the part of the PROTAC that binds to the target protein. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide variety of chemical structures can be attached to the pyrazine ring, allowing for the creation of potent and selective ligands for the protein of interest.

Therefore, this compound can be envisioned as a bifunctional building block where the bromo-group is first elaborated into a warhead, and the protected amine is subsequently revealed to attach the linker and E3 ligase ligand, facilitating the modular construction of novel PROTACs.

Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how the chemical structure of a compound influences its biological activity. For pyrazine derivatives synthesized from this compound, SAR studies typically investigate the influence of substituents at the 5-position and the role of the 2-amino group that is unmasked during the synthetic sequence.

The chemical reactivity of the pyrazine ring in this compound is heavily influenced by its electronic properties. The pyrazine core is inherently electron-deficient due to the presence of two nitrogen atoms. mdpi.comnih.gov This electron deficiency is further intensified by the electron-withdrawing nature of the bromine atom at the 5-position. This electronic arrangement makes the C-Br bond a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are instrumental in decorating the pyrazine scaffold. rsc.orgrsc.org

The success and efficiency of these coupling reactions are sensitive to the electronic nature of the coupling partners. In a typical Suzuki reaction involving a bromopyrazine, the electronic properties of the arylboronic acid substituent can modulate the reaction outcome. Studies on related heteroaromatic systems show that the reactivity of the boronic acid partner is often enhanced when it bears electron-donating groups, while electron-withdrawing groups can lead to slower or less efficient reactions. researchgate.net Conversely, the high electrophilicity of the pyrazine ring itself can sometimes dominate, leading to good yields even when coupling with partners that have strongly electron-withdrawing groups. rsc.org

The effect of substituents on the coupling partner is a key consideration in synthetic strategy. By understanding these electronic effects, chemists can optimize reaction conditions to build a diverse library of 5-substituted pyrazine derivatives for biological screening.

| Arylboronic Acid Coupling Partner | Substituent Type | Relative Reactivity Trend | Theoretical Yield Range |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | High | Good to Excellent |

| Phenylboronic acid | Neutral | Moderate | Good |

| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing (EWG) | Lower | Fair to Good |

| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing (EWG) | Low | Moderate |

This table is illustrative, based on general principles of cross-coupling reactions, as specific yield data for this compound with this exact series was not available in the reviewed literature. Reactivity trends are derived from studies on similar electron-deficient heterocyclic systems. rsc.orgresearchgate.net

The tert-butyl carbamate (Boc) group plays a critical, albeit temporary, role in the synthesis of biologically active molecules. Its primary function is to act as a protecting group for the 2-amino functionality on the pyrazine ring. researchgate.netmdpi.com This protection is essential to prevent the nucleophilic amine from participating in undesired side reactions during the modification of the 5-position, particularly during palladium-catalyzed coupling reactions. mdpi.com

Once the desired substituent has been installed at the 5-position, the Boc group is removed, typically under acidic conditions, to reveal the primary amine (2-aminopyrazine). researchgate.net This deprotection step is a crucial transformation, as the resulting 2-aminopyrazine (B29847) moiety is frequently a key pharmacophore responsible for the molecule's biological activity. pharmablock.com In many classes of drugs, particularly protein kinase inhibitors, the pyrazine nitrogen and the adjacent free amino group act as a bidentate hydrogen bond donor-acceptor pair. This motif anchors the inhibitor to the "hinge region" of the kinase's ATP-binding site, a critical interaction for potent inhibition. pharmablock.com